molecular formula C21H19N3OS B11439023 3,4-Dimethyl-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide

3,4-Dimethyl-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide

Cat. No.: B11439023
M. Wt: 361.5 g/mol
InChI Key: CLAOMGNNZQZGKR-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3,4-Dimethyl-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • Zolpidem related compound A

Uniqueness

3,4-Dimethyl-N-[7-methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide stands out due to the presence of the thiophene ring, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

3,4-dimethyl-N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C21H19N3OS/c1-13-8-9-24-18(11-13)22-19(17-5-4-10-26-17)20(24)23-21(25)16-7-6-14(2)15(3)12-16/h4-12H,1-3H3,(H,23,25)

InChI Key

CLAOMGNNZQZGKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)C)C)C4=CC=CS4

Origin of Product

United States

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